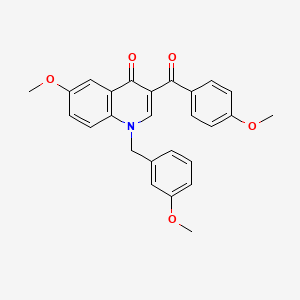
6-methoxy-3-(4-methoxybenzoyl)-1-(3-methoxybenzyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-3-(4-methoxybenzoyl)-1-(3-methoxybenzyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H23NO5 and its molecular weight is 429.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiproliferative Testing
Research on related oxoisoaporphine alkaloids, such as lakshminine, indicates their potential in antiproliferative activities. For instance, lakshminine and its isomers, along with other derivatives, were tested against various human tumor cell lines. Compound 10, which is structurally related to 6-methoxy-3-(4-methoxybenzoyl)-1-(3-methoxybenzyl)quinolin-4(1H)-one, showed marginal antiproliferative activity (Castro-Castillo et al., 2010).
Synthesis and Derivative Studies
Studies on the synthesis of various derivatives of this compound have been conducted to explore their chemical properties and potential applications. For example, research involving the synthesis of 6-oxoisoaporphine and tetrahydroisoquinoline derivatives highlights the chemical versatility of such compounds (Sobarzo-Sánchez et al., 2010).
Antimicrobial Activity
Compounds structurally related to this compound have demonstrated antimicrobial activity. Studies on substituted quinoline derivatives have shown significant activity against a range of bacterial strains, including Mycobacterium tuberculosis, highlighting their potential as antimicrobial agents (El-Gamal et al., 2016).
Antioxidant Properties
Research on compounds structurally similar to this compound has explored their antioxidant properties. For instance, a study on the antioxidant alkaloids and phenolic acids from anthocyanin-pigmented rice identified compounds with significant antioxidant activity (Chung & Shin, 2007).
Cytotoxic Activities
Some derivatives of this compound have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. This research provides insights into the potential use of these compounds in cancer treatment (Reddy et al., 2013).
Propriétés
IUPAC Name |
6-methoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-30-19-9-7-18(8-10-19)25(28)23-16-27(15-17-5-4-6-20(13-17)31-2)24-12-11-21(32-3)14-22(24)26(23)29/h4-14,16H,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDWQWSVAWHPLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2371326.png)
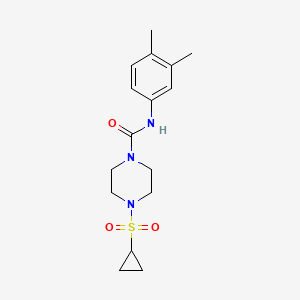
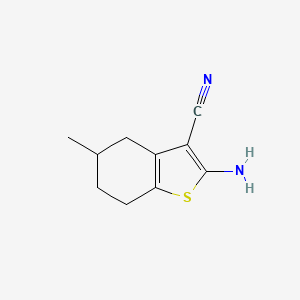
![N-(5-chloro-2-methoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2371332.png)
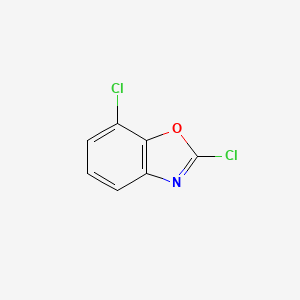
![N-cyclohexyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2371335.png)
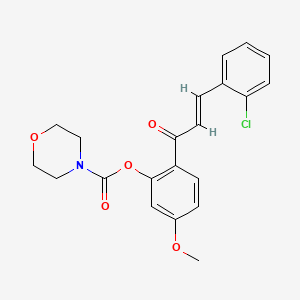
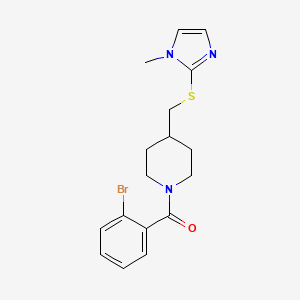

![Ethyl 2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2371343.png)

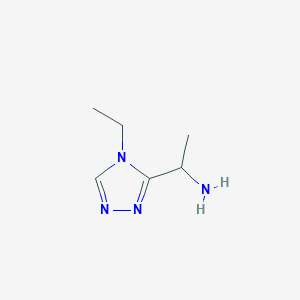
![Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B2371347.png)
